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(3-Methyloxolan-3-

yl)methanamine

Cat. No.: B1395352 Get Quote

In the landscape of modern drug discovery and development, the precise structural elucidation

of novel chemical entities is paramount. The subtle rearrangement of functional groups can

profoundly impact a molecule's pharmacological profile. This guide provides an in-depth

comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

characterization of two constitutional isomers: (3-Methyloxolan-3-yl)methanamine and a

close structural analog, (tetrahydrofuran-3-yl)methanamine.

Due to the limited availability of published experimental spectra for (3-Methyloxolan-3-
yl)methanamine, this guide will utilize predicted spectral data for this compound and compare

it with the experimental and predicted data for its non-methylated analog, (tetrahydrofuran-3-

yl)methanamine. This comparative approach will highlight how minor structural changes

influence spectral outcomes, providing researchers with a practical framework for the

characterization of similar substituted cyclic ethers.

Structural Overview and Isomeric Differentiation
(3-Methyloxolan-3-yl)methanamine and (tetrahydrofuran-3-yl)methanamine share the same

molecular formula (C₅H₁₁NO) and a core tetrahydrofuran ring with an aminomethyl substituent.

The key differentiator is the presence of a methyl group at the C3 position in the former, which

introduces a quaternary carbon and significantly alters the local chemical environment. This
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seemingly minor difference gives rise to distinct NMR and mass spectra, allowing for their

unambiguous identification.

Caption: Molecular structures of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a

molecule.[1][2] The chemical shift, multiplicity, and integration of signals in ¹H and ¹³C NMR

spectra provide detailed information about the connectivity and chemical environment of atoms.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Sample Preparation:

Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):

¹H NMR:

Pulse Program: zg30

Number of Scans: 16-64

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm
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¹³C NMR:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

Mass Spectrometry Fragmentation

M+ (m/z 101)

Fragment 1

Fragment 2

Further Fragments

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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